Vecabrutinib

Catalog No.
S546650
CAS No.
1510829-06-7
M.F
C22H24ClF4N7O2
M. Wt
529.9246
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecabrutinib

CAS Number

1510829-06-7

Product Name

Vecabrutinib

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Molecular Formula

C22H24ClF4N7O2

Molecular Weight

529.9246

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N

SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

SNS-062; SNS 062; SNS062; FP182; FP 182; FP-182; BSK-4841; BSK4841; BSK 4841; BIIB-062; BIIB062; BIIB 062; Vecabrutinib.

Description

The exact mass of the compound Vecabrutinib is 529.1616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vecabrutinib (also known as SNS-062) is a selective, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible kinase (ITK) [, ]. It was developed as a potential treatment for B-cell malignancies, a type of cancer affecting B-lymphocytes [].


Molecular Structure Analysis

The specific structure of Vecabrutinib is not publicly available. However, research describes it as a small molecule that binds non-covalently to the ATP-binding pocket of BTK []. This non-covalent binding allows for a potentially reversible inhibition, which may offer advantages in terms of managing side effects [].


Physical And Chemical Properties Analysis

There is limited publicly available data on the specific physical and chemical properties of Vecabrutinib.

Vecabrutinib's primary mechanism of action involves inhibiting BTK, a signaling molecule crucial for B-cell development and function []. By blocking BTK, Vecabrutinib disrupts B-cell signaling pathways, leading to the inhibition of B-cell proliferation and survival []. Additionally, Vecabrutinib's inhibition of ITK may contribute to its immunomodulatory effects [].

Clinical trials suggest that Vecabrutinib is well-tolerated with a manageable side effect profile []. However, further investigation is needed to determine its long-term safety profile.

  • Chronic Lymphocytic Leukemia (CLL)

    CLL is the most common type of leukemia in adults. Studies have shown that Vecabrutinib is effective in treating CLL, either alone or in combination with other therapies. A Phase III clinical trial demonstrated that Vecabrutinib combined with obinutuzumab, another drug that targets B-cells, was superior to chemotherapy in terms of progression-free survival for patients with CLL [].

  • Mantle Cell Lymphoma (MCL)

    MCL is an aggressive form of non-Hodgkin lymphoma. Research suggests that Vecabrutinib is a promising treatment option for MCL, particularly in patients who have relapsed or are resistant to other therapies. A clinical trial showed that Vecabrutinib treatment resulted in significant overall response rates in patients with relapsed/refractory MCL [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

529.1616

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Dates

Modify: 2023-08-15

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